1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12BrN3/c1-8-11(13)7-15(14-8)6-9-3-2-4-10(12)5-9/h2-5,7H,6,13H2,1H3 |
InChI Key |
QCKPFVSWPSYBNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cycloaddition reaction between hydrazine and an α,β-unsaturated carbonyl compound.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with a pyrazole derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Phenyl-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional attributes of 1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine with related compounds:
Crystallographic and Computational Analysis
- Tools like SHELX and ORTEP are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks . For example, Etter’s graph set analysis can predict supramolecular interactions in crystalline forms .
Biological Activity
1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This compound belongs to a class of heterocyclic compounds known for their pharmacological significance. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Information:
| Property | Value |
|---|---|
| Chemical Formula | C11H12BrN3 |
| Molecular Weight | 266.14 g/mol |
| CAS Number | 1545407-85-9 |
| IUPAC Name | This compound |
| PubChem CID | 83222336 |
The compound is characterized by its bromophenyl and methyl groups attached to the pyrazole ring, which contribute to its biological activities.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Notably, compounds similar to this compound have demonstrated the ability to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : The compound acts as a microtubule-destabilizing agent, disrupting mitotic spindle formation, which is crucial for cell division. This leads to apoptosis in cancer cells, as evidenced by increased caspase-3 activity in treated MDA-MB-231 breast cancer cells .
- Case Study : In a study involving several pyrazole derivatives, it was found that at a concentration of 10 μM, the compound induced morphological changes indicative of apoptosis in breast cancer cells . The study highlighted that compounds with similar structures could enhance caspase activity significantly compared to controls.
Antimicrobial Activity
Pyrazole derivatives also show promise as antimicrobial agents. Their ability to inhibit bacterial growth has been documented in various studies.
- In Vitro Studies : Compounds containing the pyrazole scaffold have been tested against a range of bacteria, demonstrating effective antibacterial activity at varying concentrations. For example, derivatives similar to this compound exhibited notable activity against Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, pyrazole derivatives are recognized for their anti-inflammatory properties.
- Research Findings : Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways . Specifically, they have been evaluated for their potential in treating inflammatory diseases due to their ability to modulate immune responses.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via palladium- or copper-catalyzed coupling reactions. For example, a modified Ullmann coupling using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours has been reported, yielding ~17.9% after chromatographic purification . Microwave-assisted methods can reduce reaction times (e.g., 2 hours vs. days) and improve regioselectivity in pyrazole ring formation . Solvent polarity and temperature are critical: polar aprotic solvents like DMSO enhance reaction rates, while higher temperatures (e.g., 80°C) may lead to side reactions like dehalogenation.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks stabilizing crystal packing) .
- NMR : NMR identifies substituent positions (e.g., aromatic protons at δ 7.3–8.1 ppm for bromophenyl groups), while NMR confirms methyl and amine groups .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]) and isotopic patterns for bromine .
Q. How can researchers optimize purification strategies for this compound?
- Methodological Answer : Use gradient elution (e.g., 0–100% ethyl acetate/hexane) in flash chromatography to separate byproducts. Acid-base extraction (e.g., HCl washes) removes unreacted amines. Recrystallization from ethanol/water mixtures improves purity (>95%) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 3-bromophenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) substituents. Bioassays (e.g., antifungal or receptor-binding studies) reveal that bulkier groups reduce membrane permeability, while bromine enhances halogen bonding with target proteins .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a smaller HOMO-LUMO gap (~4.5 eV) correlates with higher antimicrobial activity in pyrazole analogs .
Q. What computational approaches can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to GPCRs (e.g., cannabinoid receptors). The bromophenyl group shows π-π stacking with Phe200 in CB1 receptors .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories. Water bridges between the pyrazole amine and Asp366 are critical for binding affinity .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer :
- Assay Standardization : Control variables like cell line (HEK293 vs. CHO), incubation time (24 vs. 48 hours), and DMSO concentration (<0.1%).
- Meta-Analysis : Compare datasets using tools like Prism. For example, discrepancies in antifungal activity may arise from differences in fungal strains (e.g., Candida albicans vs. Aspergillus niger) .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce morpholine or acetyl groups at the amine to reduce hepatic clearance.
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) during pharmacokinetic studies to prolong half-life .
Methodological Tables
Table 1 : Key Synthetic Parameters and Yields
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Copper-catalyzed coupling | CuBr, CsCO | DMSO | 35 | 48 | 17.9 |
| Microwave-assisted | Pd(OAc) | EtOH | 120 | 2 | 45 |
Table 2 : Biological Activity vs. Substituent Effects
| Substituent | Target | IC (µM) | Key Interaction |
|---|---|---|---|
| 3-Bromophenyl | CB1 Receptor | 0.12 | Halogen bonding |
| 4-Fluorophenyl | COX-2 | 1.8 | π-π stacking |
| 4-Methoxyphenyl | Fungal CYP51 | 12.4 | H-bond with heme |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
